molecular formula C9H16ClNO4 B2848277 1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate CAS No. 2219380-13-7

1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate

Cat. No.: B2848277
CAS No.: 2219380-13-7
M. Wt: 237.68
InChI Key: WBYWODCMSWMQOA-UHFFFAOYSA-N
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Description

1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate is a specialized organic compound widely utilized as a building block in synthetic chemistry. Its structure features a tert-butoxycarbonyl (Boc)-protected amino group, a chloroethyl ester moiety, and an acetate backbone. The Boc group serves as a temporary protective group for amines, enabling selective reactivity in multi-step syntheses, particularly in peptide and prodrug development. The chloroethyl group enhances its utility as an alkylating agent or leaving group in nucleophilic substitution reactions. This compound is commercially available in milligram to gram quantities, with pricing reflecting its niche applications and synthesis complexity (e.g., €717 for 50mg and €1,963 for 500mg) .

Properties

IUPAC Name

1-chloroethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO4/c1-6(10)14-7(12)5-11-8(13)15-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYWODCMSWMQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)CNC(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate can be synthesized through a multi-step process. One common method involves the reaction of glycine with tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) protected glycine. This intermediate is then reacted with 1-chloroethanol under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane.

    Deprotection Reactions: Common reagents include trifluoroacetic acid or hydrochloric acid.

Major Products Formed:

Scientific Research Applications

1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate primarily involves its role as a protected glycine derivative. The compound undergoes deprotection to release glycine, which can then participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or proteins being synthesized .

Comparison with Similar Compounds

Key Observations :

Price Differential : The target compound is approximately 35% more expensive than 5-(1,3-Dioxolan-2-yl)thiophene-2,3-dicarboxylic acid at both 50mg and 500mg scales . This disparity likely reflects higher demand for Boc-protected intermediates in pharmaceutical synthesis and the added complexity of introducing a reactive chloroethyl group.

Structural Nuances: Boc vs. Dioxolane Protection: The Boc group in this compound is acid-labile, making it ideal for temporary amine protection, whereas the dioxolane group in the thiophene derivative may stabilize carbonyl groups or enhance solubility. Functional Groups: The chloroethyl ester in the target compound contrasts with the thiophene-dicarboxylic acid system, which is more suited for coordination chemistry or polymer synthesis.

Market Positioning

The target compound occupies a high-value niche due to its dual functionality (protection and reactivity), whereas the thiophene derivative serves broader material science applications. The price gap underscores the premium for intermediates with orthogonal protecting groups in drug discovery pipelines .

Research and Development Considerations

  • Synthetic Challenges: The introduction of the chloroethyl group requires precise control to avoid side reactions, increasing production costs compared to non-halogenated analogs.

Biological Activity

1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate, with the CAS number 150109-46-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₉H₁₆ClNO₄
  • Molecular Weight : 237.68 g/mol
  • Structure : The compound features a chloroethyl group and a tert-butoxycarbonyl (Boc) protected amino acid moiety, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of chloroethyl derivatives with Boc-protected amino acids. Various synthetic routes have been explored to optimize yield and purity, often utilizing techniques such as column chromatography for purification.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a study reported that derivatives containing the Boc group exhibited significant cytotoxic activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC₅₀ values ranged from 2.43 to 14.65 μM, indicating effective growth inhibition in these cell lines .

The mechanism by which these compounds exert their anticancer effects is believed to involve:

  • Microtubule Destabilization : Certain derivatives showed effective inhibition of microtubule assembly, which is critical for cell division. This destabilization can lead to apoptosis in cancer cells .
  • Caspase Activation : Apoptosis-inducing studies indicated that these compounds could enhance caspase-3 activity, suggesting a pathway for programmed cell death in malignant cells .

Case Studies

  • Cytotoxicity Screening : A comprehensive screening of various Boc-protected amino acid derivatives revealed that those with specific structural modifications demonstrated enhanced cytotoxicity against cancer cells while exhibiting lower toxicity towards non-cancerous cells .
  • In Vivo Studies : Animal models treated with similar compounds showed promising results in reducing tumor sizes and improving survival rates, further supporting their potential as therapeutic agents .

Data Summary

Compound NameCAS NumberMolecular WeightIC₅₀ (MDA-MB-231)IC₅₀ (HepG2)
This compound150109-46-9237.68 g/mol2.43–7.84 μM4.98–14.65 μM

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